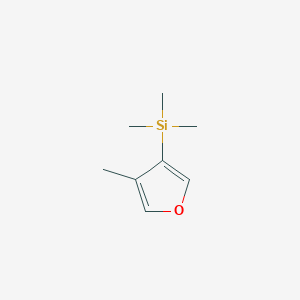
Silane, trimethyl(4-methyl-3-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(4-methyl-3-furanyl)- is an organosilicon compound with the molecular formula C_9H_16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methyl-3-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(4-methyl-3-furanyl)- typically involves the reaction of trimethylchlorosilane with 4-methyl-3-furanyl lithium or Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+4-methyl-3-furanyl-MgBr→(CH3)3Si-4-methyl-3-furanyl+MgBrCl
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(4-methyl-3-furanyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(4-methyl-3-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced using hydrosilanes to form silane derivatives.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H_2O_2).
Reduction: Hydrosilanes such as triethylsilane (Et_3SiH) are commonly used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH_4) and Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones and other oxygenated derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, trimethyl(4-methyl-3-furanyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(4-methyl-3-furanyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions, including hydrosilylation and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the furan ring, making it less reactive in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, leading to different reactivity and physical properties.
Phenyltrimethylsilane: Contains a phenyl group instead of the furan ring, resulting in different chemical behavior.
Uniqueness
Silane, trimethyl(4-methyl-3-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
170651-01-1 |
|---|---|
Formule moléculaire |
C8H14OSi |
Poids moléculaire |
154.28 g/mol |
Nom IUPAC |
trimethyl-(4-methylfuran-3-yl)silane |
InChI |
InChI=1S/C8H14OSi/c1-7-5-9-6-8(7)10(2,3)4/h5-6H,1-4H3 |
Clé InChI |
CLVIGSAHPGPOIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


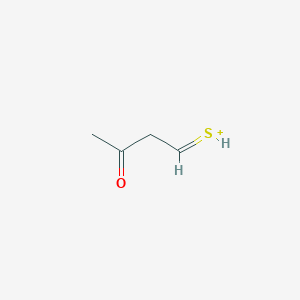
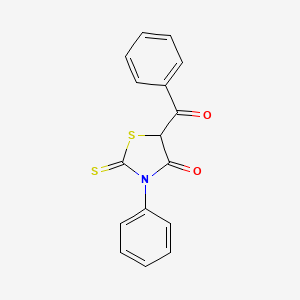
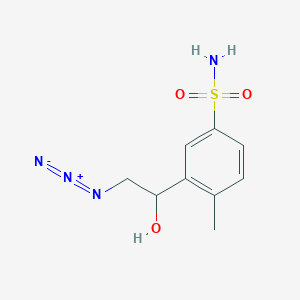
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
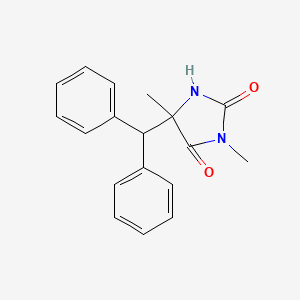
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
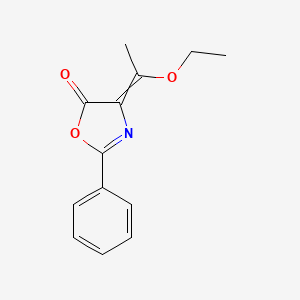
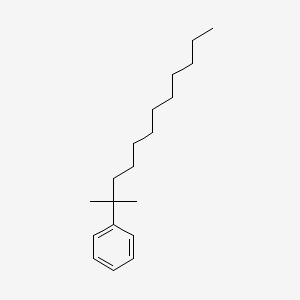
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)

